Cas no 194851-84-8 (Jujuboside D)

Jujuboside D is a triterpenoid saponin compound primarily derived from Ziziphus jujuba (jujube) seeds. It exhibits notable pharmacological properties, including neuroprotective, sedative, and anxiolytic effects, attributed to its modulation of neurotransmitter systems such as GABA and serotonin. Research suggests potential applications in mitigating neurodegenerative disorders and improving sleep quality due to its ability to cross the blood-brain barrier. Its high purity and structural stability make it suitable for preclinical and mechanistic studies. Analytical methods like HPLC and LC-MS ensure precise quantification. Jujuboside D is of interest in phytochemistry and neuropharmacology for its targeted bioactivity and low toxicity profile.
Jujuboside D structure
Jujuboside D structure
商品名:Jujuboside D
CAS番号:194851-84-8
MF:C58H94O26
メガワット:1207.35
CID:195539
PubChem ID:101709344

Jujuboside D 化学的及び物理的性質

名前と識別子

    • Jujuboside D
    • a-L-Arabinopyranoside, (3b,16b,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-ylO-6-deoxy-a-D-galactopyranosyl-(1®2)-O-[O-b-D-glucopyranosyl-(1®6)-O-[b-D-xylopyranosyl-(1®2)]-b-D-glucopyranosyl-(1®3)]-
    • a-L-Arabinopyranoside, (3b,16b,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-ylO-6-deoxy-a...
    • Jujuboside A1,Jujuboside D
    • Jujuboside A1
    • (3beta,16beta,23R)-16,23:16,30-Diepoxy-20-hydroxydammar-24-en-3-yl O-6-deoxy-alpha-D-galactopyranosyl-(1-2)-O-[O-beta-D-glucopyranosyl-(1-6)-O-[beta-D-xylopyranosyl-(1-2)]-beta-D-glucopyranosyl-(1-3)]-alpha-L-arabinopyranoside
    • DTXSID301317548
    • AKOS030530340
    • CS-0018536
    • 194851-84-8
    • HY-N2046
    • Jujuboside DJujuboside A1
    • Q-100238
    • MFCD11111455
    • MDL: MFCD11111455
    • インチ: InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49+,50-,51+,52+,54+,55-,56+,57+,58+/m1/s1
    • InChIKey: KVKRFLVYJLIZFD-DNXUZUIXSA-N
    • ほほえんだ: CC([C@]1([H])CC[C@]([C@@]23CO[C@@]45C3)(C)[C@@]6(CC[C@@]2([C@@]4([H])[C@@](C)(O)C[C@H](/C=C(C)/C)O5)[H])[H])(C)[C@@H](O[C@H]7[C@H](O[C@@H]8O[C@@H](C)[C@@H](O)[C@@H](O)[C@@H]8O)[C@@H](O[C@@H]9O[C@H](CO[C@@H]%10O[C@H](CO)[C@@H](O)[C@H](O)[C@H]%10O)[C@@H](O)[C@H](O)[C@H]9O[C@@H]%11OC[C@@H](O)[C@H](O)[C@H]%11O)[C@@H](O)CO7)CC[C@@]16C

計算された属性

  • せいみつぶんしりょう: 1206.60000
  • どういたいしつりょう: 1206.60333310g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 14
  • 水素結合受容体数: 26
  • 重原子数: 84
  • 回転可能化学結合数: 13
  • 複雑さ: 2330
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 34
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 394Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.6

じっけんとくせい

  • 色と性状: White powder
  • 密度みつど: 1.50
  • PSA: 393.98000
  • LogP: -2.71820

Jujuboside D セキュリティ情報

Jujuboside D 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chengdu Biopurify Phytochemicals Ltd
BP0816-10mg
Jujuboside D
194851-84-8 98%
10mg
$420 2023-09-19
TRC
J211258-10mg
Jujuboside D
194851-84-8
10mg
$1499.00 2023-05-18
TargetMol Chemicals
TN1813-10 mg
Jujuboside D
194851-84-8 98%
10mg
¥ 3,330 2023-07-11
DC Chemicals
DCS-123-20mg
Jujuboside D;Jujuboside A1
194851-84-8 >98%, Standard References Grade
20mg
$280.0 2023-09-15
A2B Chem LLC
AE82282-10mg
Jujuboside D
194851-84-8
10mg
$594.00 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
PS1876-25mg
Jujuboside D
194851-84-8 98.0%(HPLC)
25mg
¥5500.00 2024-08-09
Crysdot LLC
CD70001800-25mg
Jujuboside D
194851-84-8 97%
25mg
$1200 2024-07-18
Crysdot LLC
CD70001800-5mg
Jujuboside D
194851-84-8 97%
5mg
$440 2024-07-18
TRC
J211258-1mg
Jujuboside D
194851-84-8
1mg
$190.00 2023-05-18
DC Chemicals
DCS-123-20 mg
Jujuboside D;Jujuboside A1
194851-84-8 >98%, Standard References Grade
20mg
$280.0 2022-02-28

Jujuboside D 関連文献

Jujuboside Dに関する追加情報

Introduction to Jujuboside D (CAS No. 194851-84-8)

Jujuboside D, also known as CAS No. 194851-84-8, is a bioactive compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound is primarily isolated from the fruits of Ziziphus jujuba, commonly known as the Chinese jujube or red date. The plant has been traditionally used in Chinese medicine for its various health benefits, and modern scientific research has now begun to unravel the molecular mechanisms underlying these effects.

The chemical structure of Jujuboside D belongs to the class of triterpenoid saponins, which are known for their diverse biological activities. Saponins are amphipathic molecules with a sugar moiety attached to a non-sugar aglycone part. In the case of Jujuboside D, the aglycone is a triterpene derivative, which contributes to its unique pharmacological properties. Recent studies have highlighted its potential as an anti-inflammatory, antioxidant, and neuroprotective agent.

One of the most promising areas of research on Jujuboside D is its anti-inflammatory activity. Inflammation is a key factor in many chronic diseases, including cardiovascular disorders, cancer, and neurodegenerative conditions. Experimental studies have demonstrated that Jujuboside D inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it could be a potential candidate for developing novel anti-inflammatory therapies.

In addition to its anti-inflammatory properties, Jujuboside D has also shown potent antioxidant activity. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants in the body, is implicated in aging and various diseases. Jujuboside D has been found to scavenge free radicals and reduce oxidative damage in cellular models. This makes it a valuable compound for exploring its role in oxidative stress-related conditions.

The neuroprotective effects of Jujuboside D are another area of intense research interest. Studies have indicated that it can protect neurons from damage induced by oxidative stress and inflammation. For instance, in models of Alzheimer's disease, Jujuboside D has been shown to inhibit amyloid-beta-induced neurotoxicity and improve cognitive function. These results underscore its potential as a therapeutic agent for neurodegenerative disorders.

Recent advancements in analytical techniques have enabled researchers to better understand the pharmacokinetics and bioavailability of Jujuboside D. High-performance liquid chromatography (HPLC) coupled with mass spectrometry has been instrumental in determining its absorption, distribution, metabolism, and excretion profiles. These studies are crucial for optimizing its delivery and ensuring maximum therapeutic efficacy.

The application of Jujuboside D extends beyond traditional medicine into modern drug development. Pharmaceutical companies are exploring its potential as a lead compound for developing new drugs targeting inflammation, oxidative stress, and neurodegeneration. Collaborative efforts between academia and industry are paving the way for preclinical trials to assess its safety and efficacy in human subjects.

In conclusion, Jujuboside D (CAS No. 194851-84-8) represents a significant advancement in natural product research with promising therapeutic applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a compelling candidate for drug development. As research continues to unfold, Jujuboside D holds great potential for contributing to innovative treatments for chronic diseases.

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Amadis Chemical Company Limited
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清らかである:99%/99%
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